2-Etilhexil tioglicolato

Descripción general

Descripción

2-Ethylhexyl thioglycolate is a chemical compound with diverse applications, particularly noted for its use in extraction processes and potential in various chemical reactions.

Synthesis Analysis

- Ruhela et al. (2010) described the synthesis of a related compound, N, N, N′, N′-tetra(2-ethylhexyl) thiodiglycolamide, which showed effectiveness in extracting palladium from nitric acid medium (Ruhela et al., 2010).

Molecular Structure Analysis

- Prasanth et al. (2015) conducted a molecular structure analysis of a thioamide derivative, ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate, using X-ray diffraction and various spectroscopic methods (Prasanth et al., 2015).

Aplicaciones Científicas De Investigación

Síntesis de polímeros

2-Etilhexil tioglicolato: se utiliza como reactivo en la síntesis de polímeros conjugados, en particular aquellos basados en bloques de construcción tienoquinoidales . Estos polímeros exhiben propiedades electrónicas prometedoras para su uso en semiconductores y diodos orgánicos emisores de luz (OLED).

Extracción de metales

En el campo de la metalurgia, This compound juega un papel crucial en la extracción selectiva de metales valiosos como el indio (III) y el galio (III) . Estos metales son esenciales para producir componentes en la industria electrónica, como semiconductores y paneles solares.

Intermediarios farmacéuticos

El compuesto sirve como intermedio en la fabricación farmacéutica. Está involucrado en la síntesis de varios fármacos y puede actuar como estabilizador en ciertas formulaciones .

Industria cosmética

En cosmética, This compound se utiliza como formador de película en esmaltes y geles para uñas, mejorando su longevidad, brillo y resistencia al astillado . También es un componente en productos para el cuidado del cabello, contribuyendo a la eficacia de los tratamientos de permanente y alisado del cabello.

Agricultura

Si bien no se mencionan aplicaciones específicas en la agricultura, productos químicos como This compound se pueden usar en la síntesis de pesticidas o como aditivos para mejorar las propiedades de los plásticos agrícolas .

Industria alimentaria

Aunque no está tradicionalmente asociado con aplicaciones alimentarias directas, compuestos como This compound pueden estar involucrados en la producción de materiales de envasado de alimentos donde pueden contribuir a la estabilidad y durabilidad de los plásticos utilizados .

Aplicaciones ambientales

This compound: podría utilizarse potencialmente en aplicaciones ambientales como el desarrollo de revestimientos y pinturas que son más duraderas y respetuosas con el medio ambiente .

Materiales electrónicos

Este compuesto es significativo en la industria electrónica para la extracción de metales utilizados en materiales electrónicos y la síntesis de polímeros con aplicaciones electrónicas .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

2-Ethylhexyl thioglycolate, also known as 2-EHTG, is a versatile chemical compound that interacts with various targets depending on its application . In the context of polymer synthesis, it acts as a chain transfer agent . It can also interact with heavy metals to form insoluble heavy metal salts .

Mode of Action

The mode of action of 2-EHTG varies based on its application. In polymer synthesis, it acts as a chain transfer agent, controlling the molecular weight of the polymer . It can also react with heavy metals, forming insoluble heavy metal salts . This property is utilized in the selective extraction of certain metals .

Biochemical Pathways

It is known that it can participate in free radical reactions, particularly in the presence of free radical initiators . This property is utilized in the synthesis of conjugated polymers .

Pharmacokinetics

Due to its chemical structure and properties, it is expected to have low water solubility . This could impact its bioavailability and distribution in biological systems.

Result of Action

The result of 2-EHTG’s action depends on its application. In polymer synthesis, it helps control the molecular weight of the polymer, affecting its physical and chemical properties . When reacting with heavy metals, it forms insoluble salts, which can be used for the selective extraction of these metals .

Action Environment

The action of 2-EHTG can be influenced by environmental factors. For instance, its reactivity can be affected by temperature, as it typically reacts under high-temperature conditions . Additionally, its environmental stability and efficacy can be influenced by the presence of other chemicals, such as free radical initiators .

Propiedades

IUPAC Name |

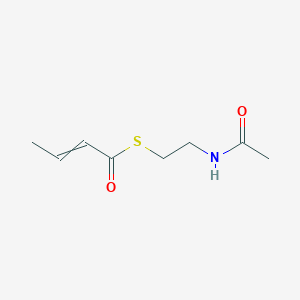

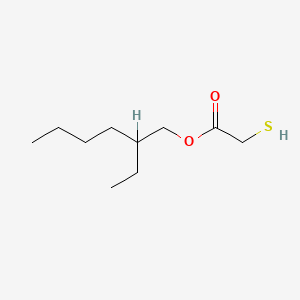

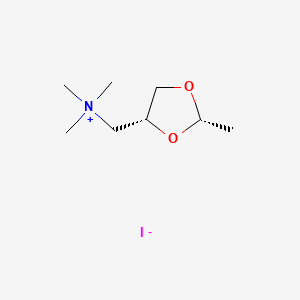

2-ethylhexyl 2-sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2S/c1-3-5-6-9(4-2)7-12-10(11)8-13/h9,13H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHSTLLOZWTNTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027656 | |

| Record name | 2-Ethylhexyl thioglycolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Acetic acid, 2-mercapto-, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

7659-86-1 | |

| Record name | 2-Ethylhexyl thioglycolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7659-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioglycolic acid-2-ethylhexyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007659861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-mercapto-, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl thioglycolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl mercaptoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXYL MERCAPTOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6P51ASB6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Does 2-EHTG break down into other compounds?

A2: Yes, research indicates that during the thermal degradation of PVC, the thioglycolic acid ester residues from dioctyltin bis(2-ethylhexyl thioglycolate) can incorporate into the PVC structure. This incorporation happens in the form of sulfide, sulfoxide, and sulfonic structures. []

Q2: What is the mechanism behind 2-EHTG's antioxidant properties in mineral oils?

A3: Studies suggest that methyltin tris and dimethyltin bis(2-ethylhexyl thioglycolate) demonstrate significant antioxidant activity in mineral oils, even surpassing traditional antioxidants like BHT and phenothiazine. [] This enhanced activity likely stems from the presence of the mercaptoester groups linked to tin (S-Sn), allowing for both radical scavenging and hydroperoxide decomposition. []

Q3: Has 2-EHTG been explored for metal extraction?

A4: Yes, 2-EHTG exhibits selective extraction capabilities for Indium(III) and Gallium(III), proving effective in recovering these metals from complex sources like zinc refinery residues and discarded solar panels. [] Notably, the oxygen atom in the EHTG ester group plays a crucial role in this selective extraction process. []

Q4: Can 2-EHTG interact with pharmaceutical compounds?

A5: Research reveals that 2-EHTG, present in the packaging of the asthma medication Montelukast, can react with the drug, forming thiol-ene addition products. [] This finding highlights the importance of considering potential interactions between excipients like 2-EHTG and active pharmaceutical ingredients during drug development. []

Q5: Are there any safety concerns associated with dialkyltin bis(2-ethylhexyl thioglycolate) compounds?

A6: Research focusing on dibutyltin bis(2-ethylhexyl thioglycolate) (DBTE) in rats suggests it does not form the more toxic dibutyltin dichloride in simulated gastric conditions. [] While developmental toxicity studies in rats found no teratogenic or fetotoxic effects, a maternal LOAEL was observed at 25 mg/kg/day due to reduced thymus weight. [] Similar results were obtained with dimethyltin bis(2-ethylhexyl thioglycolate) where the maternal NOAEL was 10 mg/kg/day, and the developmental NOAEL was 25 mg/kg/day. []

Q6: Can barium salts of 2-EHTG enhance the performance of other PVC stabilizers?

A7: Yes, studies have shown that incorporating barium bis(2-ethylhexyl thioglycolate) alongside antimony tris(2-ethylhexyl thioglycolate) in PVC significantly improves the long-term stabilizing effects compared to using antimony alone. [, ] This synergy allows for a reduction in the required amount of antimony compounds, potentially mitigating any negative impact on the stabilizer's effectiveness. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Chloro-phenyl)-(6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-amine](/img/structure/B1220217.png)

![2-[(3-Oxo-5-phenyl-1,2-dihydropyrazol-4-yl)-(3-thiophenyl)methyl]propanedinitrile](/img/structure/B1220225.png)